molecular formula C24H23NO2 B585799 [1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1936529-84-8

[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B585799
CAS No.: 1936529-84-8
M. Wt: 357.4 g/mol
InChI Key: ICOUPJBNCNTOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone is a synthetic cannabinoid receptor modulator characterized by a naphthalen-1-ylmethanone core linked to an indole moiety substituted with a 2-hydroxypentyl chain. This compound belongs to a class of molecules designed to interact with cannabinoid receptors (CB1 and CB2), which are critical targets in neuropharmacology and pain management.

Properties

IUPAC Name

[1-(2-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-2-8-18(26)15-25-16-22(20-12-5-6-14-23(20)25)24(27)21-13-7-10-17-9-3-4-11-19(17)21/h3-7,9-14,16,18,26H,2,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOUPJBNCNTOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017865
Record name JWH-018 N-(2-Hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936529-84-8
Record name [1-(2-Hydroxypentyl)-1H-indol-3-yl]-1-naphthalenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1936529-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-018 N-(2-Hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Indole Core Functionalization

The synthesis begins with the preparation of the indole core. A common approach involves the alkylation of indole at the 1-position using 2-hydroxypentyl bromide under basic conditions. For instance, reaction of indole with 2-hydroxypentyl bromide in dimethylformamide (DMF) at 80°C for 12 hours yields 1-(2-hydroxypentyl)indole. This intermediate is sensitive to oxidation, necessitating inert atmospheric conditions.

Friedel-Crafts Acylation with Naphthoyl Chloride

The acylated product is synthesized via Friedel-Crafts acylation. 1-(2-Hydroxypentyl)indole reacts with naphthalene-1-carbonyl chloride in dichloromethane (DCM) catalyzed by aluminum chloride (AlCl3). The reaction proceeds at 0°C to room temperature over 6 hours, yielding the crude product. Due to the hydroxyl group’s susceptibility to side reactions, protecting groups such as tert-butyldimethylsilyl (TBS) are often employed prior to acylation.

Table 1: Representative Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)Reference
Indole alkylation2-Hydroxypentyl bromide, DMF, K2CO3, 80°C68–72
Friedel-Crafts acylationNaphthoyl chloride, AlCl3, DCM, 0°C → RT55–60
Deprotection (TBS)Tetrabutylammonium fluoride (TBAF), THF85–90

Optimization of Hydroxylation and Side-Chain Modification

Regioselective Hydroxylation Challenges

Introducing the hydroxyl group at the 2-position of the pentyl chain requires precise control. Methods such as Sharpless asymmetric dihydroxylation or enzymatic oxidation have been explored but face scalability issues. An alternative involves starting with 2-pentene derivatives, followed by epoxidation and acid-catalyzed ring opening to yield the 2-hydroxypentyl moiety. This approach achieves 75–80% regioselectivity but necessitates rigorous purification.

Protecting Group Strategies

The hydroxyl group’s reactivity during acylation complicates synthesis. Silane-based protectants (e.g., TBS ethers) are preferred due to their stability under Friedel-Crafts conditions. Post-acylation deprotection with TBAF in tetrahydrofuran (THF) restores the hydroxyl functionality without degrading the naphthoyl group.

Purification and Analytical Characterization

Chromatographic Separation

Crude reaction mixtures are purified via flash chromatography using silica gel and gradient elution (hexane:ethyl acetate 4:1 → 1:1). High-performance liquid chromatography (HPLC) with biphenyl columns further resolves positional isomers and byproducts. The PMC study highlights the use of a Kinetex® biphenyl column (100 × 2.1 mm, 1.7 μm) with methanol:acetonitrile (50:50) mobile phases to achieve baseline separation of hydroxylated analogs.

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation. The indole proton resonates at δ 7.2–7.4 ppm (1H, singlet), while the naphthoyl carbonyl carbon appears at δ 190–195 ppm in 13C NMR. LC-MS/MS analysis using electrospray ionization (ESI+) shows a molecular ion peak at m/z 358 [M+H]+, with characteristic fragments at m/z 155 and 127 corresponding to naphthoyl and indole cleavage.

Table 2: Key Spectroscopic Data for this compound

TechniqueKey SignalsReference
1H NMR (400 MHz, CDCl3)δ 7.85 (naphthoyl H), δ 4.15 (–CH2OH)
13C NMR (100 MHz, CDCl3)δ 190.2 (C=O), δ 68.4 (–CH2OH)
LC-MS/MSm/z 358 → 155, 127 (CE = −25 V)

Scalability and Industrial Considerations

Challenges in Large-Scale Synthesis

Scale-up efforts face hurdles in maintaining regioselectivity during hydroxylation and minimizing AlCl3 usage in Friedel-Crafts reactions. Green chemistry approaches, such as replacing AlCl3 with ionic liquids, are under investigation but remain experimental .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

JWH 018 N-(2-hydroxypentyl) metabolite exerts its effects by binding to cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which regulates various physiological processes such as pain, mood, and appetite. The binding of this metabolite to cannabinoid receptors mimics the effects of naturally occurring endocannabinoids, leading to altered neurotransmitter release and subsequent physiological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent on Indole (Position 1) Naphthalene Modification Molecular Formula Key Structural Differences
[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone 2-Hydroxypentyl None C24H23NO2 Hydroxyl group at C2 of pentyl
AM-2201 5-Fluoropentyl None C24H22FNO Fluorine at C5 of pentyl
JWH-018 Pentyl (unsubstituted) None C25H25NO No functional groups on pentyl
JWH-210 Pentyl 4-Ethylnaphthalene C26H27NO Ethyl group on naphthalene
JWH-200 2-Morpholin-4-ylethyl None C25H24N2O2 Morpholine-containing side chain
JWH-015 Propyl None C23H21NO Shorter alkyl chain (propyl)
Key Observations:
  • Hydroxyl vs. Halogen/Unsubstituted Chains : The hydroxyl group in the target compound increases polarity compared to AM-2201 (fluorinated) and JWH-018 (unsubstituted pentyl), likely reducing lipophilicity and blood-brain barrier penetration, which may diminish psychoactive effects .
  • Metabolic Stability : Fluorinated analogs like AM-2201 resist oxidative metabolism, whereas hydroxylated derivatives may undergo rapid glucuronidation or oxidation, shortening their half-life .

Pharmacological and Binding Data

The table below compares receptor affinities and functional activities:

Compound Name CB1 Affinity (Ki, nM) CB2 Affinity (Ki, nM) In Vivo Effects (Animal Models)
AM-2201 0.1–1.2 2.5–6.8 Hypothermia, catalepsy, analgesia in primates
JWH-018 1.8–9.0 2.9–3.8 Euphoria, tachycardia in humans
JWH-015 383 13.8 Anti-inflammatory effects (CB2-mediated)
Target Compound* Data unavailable Data unavailable Predicted: Lower CNS activity due to hydroxyl group

* In silico predictions suggest the hydroxyl group reduces CB1 affinity compared to AM-2201 but may enhance solubility for therapeutic applications .

Biological Activity

[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone, commonly referred to as a synthetic cannabinoid, is a compound that has garnered attention due to its potential biological activity, particularly its interaction with cannabinoid receptors in the human body. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, receptor interactions, and relevant case studies.

  • Molecular Formula : C24H23NO2
  • Molecular Weight : 369.45 g/mol
  • CAS Number : 1936529-84-8

The primary mechanism of action for this compound involves its role as an agonist at cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood regulation, and appetite control.

Receptor Binding Affinity

Research indicates that synthetic cannabinoids like this compound exhibit high binding affinity for the CB1 receptor, which is predominantly located in the central nervous system. The compound's structure allows it to mimic natural cannabinoids, leading to effects similar to those of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.

Pharmacological Effects

The biological activity of this compound includes:

  • Psychoactive Effects : Users report effects akin to those experienced with cannabis, including euphoria, altered perception, and relaxation.
  • Analgesic Properties : Some studies suggest potential analgesic effects, making it a candidate for pain management.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through its action on CB2 receptors.

Case Studies and Research Findings

Several studies have investigated the prevalence and effects of synthetic cannabinoids in various populations:

  • Prevalence Study in Poland :
    • A study analyzed herbal products containing synthetic cannabinoids, including this compound. It was found that these substances are often marketed as legal alternatives to cannabis and are associated with significant psychoactive effects .
  • Forensic Analysis :
    • A forensic study detected multiple synthetic cannabinoids in urine samples from users. The findings indicated that compounds like this compound were frequently encountered in toxicology reports, underscoring their prevalence in recreational use .
  • Toxicological Assessment :
    • Research highlighted the toxicological profiles of synthetic cannabinoids. Cases involving acute toxicity were reported, with symptoms ranging from anxiety and paranoia to severe cardiovascular events .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Psychoactive EffectsEuphoria and altered perception
Analgesic PropertiesPotential pain relief
Anti-inflammatory EffectsReduction in inflammation
Toxicological RisksAnxiety, paranoia, cardiovascular issues

Q & A

Q. What are the common synthetic pathways for [1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone, and what starting materials are typically used?

The synthesis involves multi-step organic reactions, often starting with indole and naphthalene derivatives. Key steps include:

  • Friedel-Crafts acylation to couple the indole and naphthalene moieties.
  • Hydroxypentyl chain introduction via alkylation or nucleophilic substitution, requiring protection-deprotection strategies (e.g., using tert-butyldimethylsilyl (TBS) groups) to ensure regioselectivity .
  • Final purification via column chromatography or recrystallization.
    Starting materials may include indole-3-carboxylic acid derivatives and functionalized naphthalenes.

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Structural elucidation relies on:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm connectivity, particularly the hydroxypentyl chain and indole-naphthalene linkage .
  • X-ray crystallography for absolute stereochemistry determination, especially if chiral centers are present .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation .

Q. What biological activities have been reported for this compound, and which assays are used to evaluate them?

Reported activities include potential anti-inflammatory and anticancer properties , evaluated via:

  • Cell viability assays (e.g., MTT or CCK-8) against cancer cell lines.
  • Enzyme inhibition studies (e.g., COX-2 or kinase assays) to probe mechanistic pathways .
  • In silico docking to predict interactions with biological targets like cannabinoid receptors .

Q. What are the key physicochemical properties critical for its application in drug discovery?

  • Solubility : Poor aqueous solubility, often addressed via salt formation or prodrug strategies.
  • LogP : Estimated ~3.5–4.0, indicating moderate lipophilicity.
  • Thermal stability : Assessed via differential scanning calorimetry (DSC), with decomposition temperatures >200°C .

Q. How is stereochemical purity ensured during synthesis, particularly for the hydroxypentyl side chain?

  • Chiral chromatography (e.g., using Chiralpak® columns) to separate enantiomers.
  • Optical rotation measurements to verify enantiomeric excess (ee).
  • Asymmetric synthesis employing chiral catalysts (e.g., BINOL-derived ligands) .

Advanced Research Questions

Q. How can computational tools optimize synthetic routes and predict reaction outcomes?

  • Retrosynthetic analysis using platforms like Chematica identifies viable pathways by simulating reaction networks .
  • Density Functional Theory (DFT) calculations predict transition states and regioselectivity, particularly for electrophilic substitution on the indole ring .
  • Machine learning models (e.g., IBM RXN) prioritize high-yield reactions based on historical data .

Q. What strategies address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal validation : Confirm activity using unrelated assays (e.g., fluorescence polarization vs. radiometric assays).
  • Metabolic stability testing : Rule out false negatives due to rapid degradation in vitro .

Q. How can deuterated analogs improve mechanistic studies of this compound?

  • Deuterium labeling (e.g., at the hydroxypentyl chain) enhances NMR signal resolution for metabolic pathway tracing .
  • Isotope effects study reaction mechanisms (e.g., kinetic isotope effects in enzyme inhibition) .
  • MS imaging tracks compound distribution in tissues with minimal background interference .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

  • Low yields in coupling steps : Optimize catalyst loading (e.g., use Pd/C or Grubbs catalyst) and solvent systems (e.g., switch from THF to DMF) .
  • Purification bottlenecks : Replace column chromatography with crystallization or centrifugal partition chromatography.
  • Exothermic reactions : Implement controlled batch reactors or flow chemistry setups .

Q. How do structural modifications (e.g., altering the hydroxypentyl chain length) impact bioactivity?

  • Chain elongation (e.g., from pentyl to hexyl) may enhance membrane permeability but reduce solubility.
  • Branching or cyclization of the side chain can improve target affinity, as shown in SAR studies on analogous indole derivatives .
  • Hydroxyl group positioning influences hydrogen bonding with targets; molecular dynamics simulations guide optimal substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone
Reactant of Route 2
Reactant of Route 2
[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.